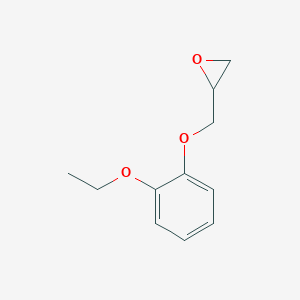

2-(2-Ethoxyphenoxymethyl)oxiran

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-(2-Ethoxyphenoxymethyl)oxirane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of coatings, adhesives, and resins .

Wirkmechanismus

Target of Action

Oxiranes, in general, are known to react with various biological targets due to their epoxide group .

Mode of Action

The mode of action of 2-(2-Ethoxyphenoxymethyl)oxirane involves a ring-opening reaction initiated by a tertiary amine . This reaction is a key step in the synthesis of various functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Biochemical Pathways

The compound is known to participate in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .

Pharmacokinetics

The compound is known to be a colorless oil , suggesting that it may have good solubility in organic solvents . It’s also stored in a refrigerator, indicating that it may be sensitive to temperature .

Result of Action

The result of the action of 2-(2-Ethoxyphenoxymethyl)oxirane is the formation of various functionalized molecules through ring-opening reactions . These molecules can bear multiple reaction centers at contiguous or distal carbon atoms .

Action Environment

The action of 2-(2-Ethoxyphenoxymethyl)oxirane can be influenced by various environmental factors. For instance, the temperature can affect the rate of the ring-opening reactions . Additionally, the presence of a tertiary amine is necessary to initiate these reactions .

Biochemische Analyse

Biochemical Properties

2-(2-Ethoxyphenoxymethyl)oxirane plays a significant role in biochemical reactions due to its reactive oxirane ring. This ring can undergo nucleophilic attack by various biomolecules, including enzymes and proteins. One of the primary interactions of 2-(2-Ethoxyphenoxymethyl)oxirane is with epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols . This interaction is crucial in detoxifying the compound and preventing potential toxic effects. Additionally, 2-(2-Ethoxyphenoxymethyl)oxirane can interact with glutathione S-transferases, leading to the conjugation of glutathione to the oxirane ring, further aiding in its detoxification .

Cellular Effects

The effects of 2-(2-Ethoxyphenoxymethyl)oxirane on various cell types and cellular processes are diverseFor instance, the interaction of 2-(2-Ethoxyphenoxymethyl)oxirane with epoxide hydrolases can lead to the formation of diols, which may affect cellular signaling pathways . Additionally, the compound’s interaction with glutathione S-transferases can influence cellular redox balance and detoxification processes . These interactions can result in changes in gene expression and metabolic flux, ultimately impacting cellular function.

Molecular Mechanism

At the molecular level, 2-(2-Ethoxyphenoxymethyl)oxirane exerts its effects through several mechanisms. The primary mechanism involves the binding of the oxirane ring to nucleophilic sites on biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, the interaction of 2-(2-Ethoxyphenoxymethyl)oxirane with epoxide hydrolases results in the hydrolysis of the oxirane ring, leading to the formation of diols . This reaction can modulate the activity of the enzyme and influence downstream signaling pathways. Additionally, the compound’s interaction with glutathione S-transferases can lead to the conjugation of glutathione to the oxirane ring, affecting the compound’s detoxification and cellular redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Ethoxyphenoxymethyl)oxirane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or other nucleophiles . This hydrolysis can lead to the formation of diols, which may have different biochemical properties and effects on cellular function. Long-term studies have shown that 2-(2-Ethoxyphenoxymethyl)oxirane can have sustained effects on cellular signaling pathways and gene expression, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 2-(2-Ethoxyphenoxymethyl)oxirane in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 2-(2-Ethoxyphenoxymethyl)oxirane can exhibit toxic effects, including enzyme inhibition, oxidative stress, and disruption of cellular signaling pathways . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular function and gene expression . Additionally, high doses of the compound can result in adverse effects, such as tissue damage and organ toxicity .

Metabolic Pathways

2-(2-Ethoxyphenoxymethyl)oxirane is involved in several metabolic pathways, primarily related to its detoxification and elimination. The compound is metabolized by epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols . These diols can then be further metabolized by other enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of carboxylic acids and other metabolites . Additionally, 2-(2-Ethoxyphenoxymethyl)oxirane can be conjugated with glutathione by glutathione S-transferases, facilitating its excretion from the body .

Transport and Distribution

Within cells and tissues, 2-(2-Ethoxyphenoxymethyl)oxirane is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . Once inside the cell, 2-(2-Ethoxyphenoxymethyl)oxirane can interact with transporters and binding proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall toxicity .

Subcellular Localization

The subcellular localization of 2-(2-Ethoxyphenoxymethyl)oxirane is influenced by its interactions with various biomolecules and cellular structures. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, the interaction of 2-(2-Ethoxyphenoxymethyl)oxirane with epoxide hydrolases can lead to its localization in the endoplasmic reticulum, where these enzymes are predominantly found . Additionally, the compound’s interaction with glutathione S-transferases can influence its localization in the cytoplasm and other cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyphenoxymethyl)oxirane can be synthesized from 2-Ethoxyphenol and epichlorohydrin. The reaction involves the formation of an ether linkage between the phenol and the epoxide group of epichlorohydrin . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the formation of the ether bond.

Industrial Production Methods

In industrial settings, the production of 2-(2-Ethoxyphenoxymethyl)oxirane involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethoxyphenoxymethyl)oxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the epoxide group to an alcohol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers and alcohols

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Ethoxyphenyl glycidyl ether

- 1-(2-Ethoxyphenoxy)-2,3-epoxypropane

- Oxirane, 2-[(2-ethoxyphenoxy)methyl]-

Uniqueness

2-(2-Ethoxyphenoxymethyl)oxirane is unique due to its specific structure, which combines an ethoxyphenyl group with an epoxide ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Biologische Aktivität

2-(2-Ethoxyphenoxymethyl)oxirane, also known as 2-Ethoxyphenyl glycidyl ether, is an organic compound with the molecular formula C₁₁H₁₄O₃. This compound features an epoxide functional group, which significantly influences its biological activity and reactivity in various chemical processes. While research on this compound is relatively limited, studies indicate potential applications in medicinal chemistry and other industrial uses.

The structure of 2-(2-Ethoxyphenoxymethyl)oxirane consists of a phenoxy group linked to an ethoxy group, contributing to its unique chemical properties. It exists in two polymorphic forms: alpha and beta. The alpha form exhibits higher water solubility and vapor pressure compared to the beta form, along with a lower melting point, which can affect its biological interactions and applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Melting Point | Varies (alpha/beta forms) |

| Solubility | Higher in alpha form |

| Functional Group | Epoxide |

Biological Activity

The biological activity of 2-(2-Ethoxyphenoxymethyl)oxirane primarily stems from its epoxide group, which is known for undergoing nucleophilic ring-opening reactions. These reactions are crucial in various biological systems and can lead to the formation of reactive intermediates that may interact with cellular components.

Interaction Studies

Research indicates that 2-(2-Ethoxyphenoxymethyl)oxirane interacts with various nucleophiles in biological systems. This interaction can provide insights into its potential therapeutic effects and safety profiles when used in drug formulations. For instance, studies have explored its reactivity with amino acids and proteins, suggesting possible applications in drug design.

Case Studies

While specific case studies on 2-(2-Ethoxyphenoxymethyl)oxirane are sparse, related compounds have been studied for their biological effects:

- Epoxide Compounds : Similar epoxide compounds have been shown to exhibit antimicrobial properties and cytotoxic effects against cancer cells. These findings suggest that 2-(2-Ethoxyphenoxymethyl)oxirane may also possess similar bioactivity.

- Pharmaceutical Applications : As an intermediate in the synthesis of pharmaceuticals, this compound may play a role in developing new drugs targeting various diseases, including cancer and infections.

Potential Applications

The unique properties of 2-(2-Ethoxyphenoxymethyl)oxirane position it as a valuable intermediate in several fields:

- Medicinal Chemistry : Its reactivity could be harnessed to develop new therapeutic agents.

- Industrial Chemistry : The compound's ability to participate in ring-opening reactions makes it useful in synthesizing specialty chemicals.

Table 2: Related Compounds and Their Biological Activities

| Compound Name | Chemical Formula | Notable Biological Activity |

|---|---|---|

| 1-(2-Ethoxyphenoxy)-2,3-epoxypropane | C₁₁H₁₄O₃ | Used in similar applications |

| 3-(4-Methoxyphenyl)-1-methyl-3-azabicyclo[3.3.0]octane | C₁₄H₁₉N | Neuroactive agent with distinct biological effects |

| 1-(4-Ethylphenyl)-2,3-epoxypropane | C₁₂H₁₄O | Similar epoxide functionality |

Eigenschaften

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGZXNBSUIGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297673 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-35-5 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.